molecular formula C14H12BrNO2S B3181943 1-((6-Bromoquinolin-4-yl)thio)cyclobutane-1-carboxylic acid CAS No. 1638327-48-6

1-((6-Bromoquinolin-4-yl)thio)cyclobutane-1-carboxylic acid

Numéro de catalogue B3181943
Numéro CAS: 1638327-48-6
Poids moléculaire: 338.22 g/mol
Clé InChI: QGBWIYLNOBYNDL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-((6-Bromoquinolin-4-yl)thio)cyclobutane-1-carboxylic acid, also known as BQCA, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. BQCA is a potent and selective agonist of the metabotropic glutamate receptor subtype 2 (mGluR2), which is a G protein-coupled receptor that plays a crucial role in regulating neurotransmitter release in the central nervous system.

Applications De Recherche Scientifique

Treatment of Gout and Hyperuricemia

Ruzinurad is a highly selective and potent inhibitor against uric acid transporter 1 (URAT1), a major urate reabsorption transporter in the kidney . It has been used in clinical studies for the treatment of gout and hyperuricemia . In a 12-week, multicenter, randomized, double-blind, placebo-controlled, phase 2 study, Ruzinurad was used in combination with Febuxostat for primary gout and hyperuricemia with an inadequate response to Febuxostat alone .

Uric Acid Lowering Effect

Ruzinurad has shown a robust serum uric acid (sUA) lowering effect in patients with hyperuricemia . The combination of Ruzinurad and the xanthine oxidase inhibitor (XOI) Febuxostat exhibited a synergistic effect in reducing sUA .

Treatment of Hyperuricemia in Chinese Subjects

A randomized controlled phase II study evaluated the efficacy and safety of Ruzinurad in Chinese subjects with hyperuricemia . The study indicated a superior sUA-lowering effect and well-tolerated safety profile after 5-week treatment with once-daily 5 mg/10 mg of Ruzinurad as compared with placebo in Chinese subjects with hyperuricemia .

Combination Therapy with Xanthine Oxidase Inhibitors

Despite the use of xanthine oxidase inhibitors (XOIs), a large proportion of gout patients fail to achieve or maintain the target serum uric acid (sUA) level . Adding a uricosuric agent like Ruzinurad to a XOI represents an attractive therapeutic strategy for XOI inadequate responders .

Potential for Dose Ranging

In a randomized double-blind dose-ranging phase II study, subjects were randomly assigned to receive once daily 2.5 mg, 5 mg, 10 mg of Ruzinurad, 50 mg of benzbromarone or placebo, respectively . The optimal dosage for Ruzinurad in sUA-lowering was found to be 5 mg and 10 mg once daily .

Safety Profile

The incidences of gout flares requiring intervention were similar among all groups in the study . Occurrences of treatment-emergent adverse events (TEAEs) were comparable across all groups, and serious TEAEs were not reported . This indicates that Ruzinurad has a well-tolerated safety profile.

Propriétés

IUPAC Name

1-(6-bromoquinolin-4-yl)sulfanylcyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO2S/c15-9-2-3-11-10(8-9)12(4-7-16-11)19-14(13(17)18)5-1-6-14/h2-4,7-8H,1,5-6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBWIYLNOBYNDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)O)SC2=C3C=C(C=CC3=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ruzinurad

CAS RN

1638327-48-6
Record name Ruzinurad
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1638327486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RUZINURAD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UP8J9CA76I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-((6-Bromoquinolin-4-yl)thio)cyclobutane-1-carboxylic acid
Reactant of Route 2
1-((6-Bromoquinolin-4-yl)thio)cyclobutane-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-((6-Bromoquinolin-4-yl)thio)cyclobutane-1-carboxylic acid
Reactant of Route 4
1-((6-Bromoquinolin-4-yl)thio)cyclobutane-1-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-((6-Bromoquinolin-4-yl)thio)cyclobutane-1-carboxylic acid
Reactant of Route 6
1-((6-Bromoquinolin-4-yl)thio)cyclobutane-1-carboxylic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.